molecular formula C20H19BrN2O2 B2991566 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898423-81-9

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2991566
CAS RN: 898423-81-9
M. Wt: 399.288
InChI Key: MTMWBPCNMVMZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Polymorphism and Salt Formation

Research has shown that similar compounds to 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide can exhibit polymorphism, which is the ability of a substance to adopt multiple crystal forms. This property is significant in pharmaceuticals and materials science because different polymorphs can exhibit varied physical and chemical properties. For instance, a study on 4-nitro-N-(quinolin-8-yl)benzamide, a compound with structural similarities, identified three polymorphs with distinct packing patterns. These polymorphs demonstrated differences in hydrogen bonding and molecular arrangements, affecting their melting points and solubility. Such insights are crucial in the design and development of new materials and drugs, highlighting the importance of understanding polymorphism in compounds like 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide (Khakhlary & Baruah, 2014).

Novel Synthesis Methods

Compounds containing cyclopropane rings, similar to the cyclopropanecarbonyl group in 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, are of interest due to their potential biological activity and utility in drug design. Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, which share structural motifs with 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, has led to the development of new synthetic methods. These methods involve cyclopropanation processes that contribute to the field of organic synthesis, providing new pathways for constructing complex molecules with potential pharmacological applications (Szakonyi et al., 2002).

Green Chemistry and Sustainable Synthesis

The principles of green chemistry advocate for environmentally benign synthesis methods. A study on the synthesis of substituted cyclopropanes in water represents an advancement in this area. This research is pertinent to compounds like 2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, demonstrating a high-yielding, diastereoselective synthesis method in aqueous media. Such approaches not only align with the goals of sustainable chemistry but also open up new avenues for the synthesis of complex molecules in a more environmentally friendly manner (Anand et al., 2016).

properties

IUPAC Name

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-10-9-13-4-3-11-23(18(13)12-15)20(25)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWBPCNMVMZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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